![molecular formula C28H32N2 B1295294 Terephthalylidene bis(p-butylaniline) CAS No. 29743-21-3](/img/structure/B1295294.png)
Terephthalylidene bis(p-butylaniline)
Overview
Description
Terephthalylidene bis(p-butylaniline) is a chemical compound with the CAS Registry Number: 29743-21-3 . It has a molecular formula of C28H32N2 .
Chemical Reactions Analysis
Terephthalylidene bis(p-butylaniline) is used in scientific research due to its unique properties, making it suitable for various applications such as organic field-effect transistors, solar cells, and sensors.Physical And Chemical Properties Analysis
Terephthalylidene bis(p-butylaniline) has a density of 1.0±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a flash point of 281.1±30.9 °C . It has 2 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Differential Scanning Calorimetry (DSC) Analysis
DSC is a thermoanalytical technique that measures the amount of energy absorbed or released by a sample when it is heated or cooled. Terephthalylidene bis(p-butylaniline) has been used in DSC scans to improve the speed, precision, and accuracy of calorimeter .
Thermotropic Liquid Crystal Composite Substrates
Composite substrates of linear low-density polyethylene with thermotropic liquid crystals as inclusions have been synthesized. The dielectric characterizations of these composites in X band frequencies were studied to assess their applicability as substrates for microwave devices .
Organic Field-Effect Transistors
Terephthalylidene bis(p-butylaniline) has unique properties that make it suitable for use in organic field-effect transistors. These transistors are a type of field-effect transistor using an organic semiconductor in its channel.
Solar Cells
The compound is also used in the development of solar cells. Its unique properties can enhance the efficiency of solar cells, making them more effective at converting sunlight into electricity.
Sensors
Terephthalylidene bis(p-butylaniline) is used in the creation of sensors. Its unique properties can enhance the sensitivity and accuracy of these devices.
Cutting-Edge Technologies
Mechanism of Action
Terephthalylidene bis(p-butylaniline), also known as Terephthal-bis-n-butylaniline, is a chemical compound with the molecular formula C28H32N2 . This compound has been used in scientific research and has shown potential in various applications. Here is a general outline based on the typical analysis of a chemical compound:
properties
IUPAC Name |
N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDOPPGNUYIHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalylidene bis(p-butylaniline) | |
CAS RN |
29743-21-3 | |
Record name | Terephthal-bis-n-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29743-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Terephthalylidenebis(4-butylaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the crystal structure of TBBA important for understanding its liquid crystal properties?
A1: While the provided research focuses on TBBA's crystalline phases (VIII and IX), these structures provide crucial insights into the molecular arrangement and interactions that influence its liquid crystal behavior. The specific packing of TBBA molecules in the crystal state can influence the molecular ordering and transitions between different smectic phases observed at higher temperatures. [, ] Understanding these arrangements helps researchers relate molecular structure to the unique properties of liquid crystals, which are crucial for applications in displays and other technologies.
Q2: What are the key differences between the crystal structures of phases VIII and IX in TBBA?
A2: Doucet et al. elucidated the detailed crystal structure of TBBA's phase VIII, identifying it as monoclinic with the space group C2/c. [] This phase has unit cell dimensions of a=53.2 Å, b=5.75 Å, c=17.57 Å, and β=115.47°. [] In contrast, phase IX, occurring at a lower temperature (-50°C), adopts a triclinic system with the unit cell dimensions a=26.8 Å, b=5.75 Å, c=17.52 Å, α=83.5°, β=121.2°, and γ=96.5°. [] This shift from a monoclinic to a triclinic system signifies a change in the symmetry and overall arrangement of TBBA molecules within the crystal lattice at lower temperatures.
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